molecular formula C16H21F3N6 B14927595 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14927595
M. Wt: 354.37 g/mol
InChI Key: HTUXCESLFOMSQO-UHFFFAOYSA-N
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Description

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, a pyrimidine ring, and a piperidine ring, each contributing to its unique chemical properties and potential applications. The presence of trifluoromethyl and dimethyl groups further enhances its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring may yield pyrazole-4-carboxylic acid, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE makes it unique among similar compounds. This group enhances the compound’s stability, reactivity, and potential for various applications .

Properties

Molecular Formula

C16H21F3N6

Molecular Weight

354.37 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H21F3N6/c1-10-12(9-25(3)23-10)13-8-14(16(17,18)19)22-15(21-13)20-11-4-6-24(2)7-5-11/h8-9,11H,4-7H2,1-3H3,(H,20,21,22)

InChI Key

HTUXCESLFOMSQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NC3CCN(CC3)C)C(F)(F)F)C

Origin of Product

United States

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